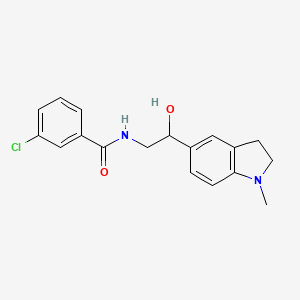
3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, which includes compounds like “3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide”, has been a topic of interest among researchers . The Fischer indole synthesis method is one of the common methods used for the synthesis of indole derivatives . Additionally, benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
Research on compounds structurally related to "3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide" demonstrates significant interest in their synthesis and functionalization. For example, studies on the palladium iodide catalyzed multicomponent carbonylative approaches have provided insights into the synthesis of functionalized isoindolinone derivatives, highlighting the versatility of these compounds in organic synthesis (Mancuso et al., 2014). Similarly, the efficient syntheses of 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones via Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization processes underscore the potential for generating novel isoindolinone derivatives with unique structural features (Yu et al., 2017).
Biological Activity
The synthesis and characterization of new compounds provide a basis for evaluating their potential biological activities. Research on the analgesic activity of pyrazoles and triazoles bearing a dibromo-quinazoline moiety reveals the therapeutic potential of these compounds (Saad et al., 2011). Moreover, the synthesis and pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives have been explored, demonstrating enzyme inhibition against various biological targets (Abbasi et al., 2014).
Antimicrobial and Anticancer Evaluation
The exploration of antimicrobial and anticancer properties is another vital research application. For instance, novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the importance of structural modification in enhancing biological efficacy (Habib et al., 2013). Additionally, the synthesis and antimicrobial activities of triazole derivatives further illustrate the potential of these compounds in addressing microbial resistance (Bektaş et al., 2007).
Eigenschaften
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-21-8-7-12-9-13(5-6-16(12)21)17(22)11-20-18(23)14-3-2-4-15(19)10-14/h2-6,9-10,17,22H,7-8,11H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGRZBVBSOLPNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride](/img/structure/B2379486.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2379487.png)
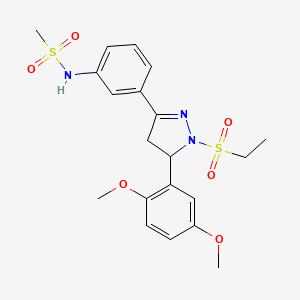

![2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2379493.png)
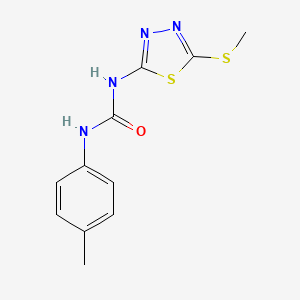
![3-Benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B2379495.png)
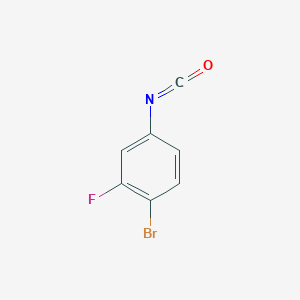
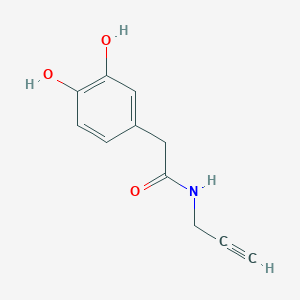
![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2379499.png)



